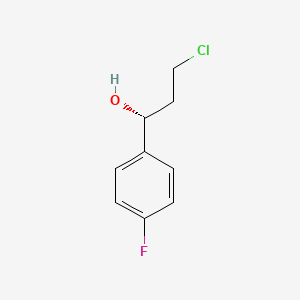

(R)-3-chloro-1-(4-fluorophenyl)propan-1-ol

Description

Significance as a Chiral Synthon

In chemical synthesis, a "chiral synthon" or "chiral building block" is a molecule that contains a pre-existing, well-defined stereocenter and is used as a starting material to build larger, more complex chiral molecules. (R)-3-chloro-1-(4-fluorophenyl)propan-1-ol is an exemplary chiral synthon due to its unique combination of reactive sites and defined stereochemistry.

The value of this compound lies in its trifunctional nature:

The (R)-Stereocenter: The chiral secondary alcohol is the molecule's most important feature. In the synthesis of pharmaceuticals, the biological activity often resides in only one enantiomer. nih.gov Using a building block with the correct, pre-defined stereochemistry is a robust strategy to ensure the final product is enantiomerically pure.

The Hydroxyl Group: The alcohol functional group is a versatile handle for subsequent chemical transformations. It can be converted into an ether or ester, or it can participate in intramolecular reactions.

The Chloro Group: The chlorine atom is a good leaving group, making its carbon atom susceptible to attack by nucleophiles. This allows for the straightforward introduction of other functional groups, such as amines or azides, through well-established nucleophilic substitution (S_N2) reactions. allen.in

The strategic placement of the hydroxyl and chloro groups allows for specific and powerful transformations. For instance, treatment with a base can induce an intramolecular S_N2 reaction, where the deprotonated hydroxyl group attacks the carbon bearing the chlorine, forming a chiral epoxide. wikipedia.orgchemistrysteps.com This epoxide is itself a highly valuable and reactive intermediate for further synthesis.

Overview of Stereochemical Importance in Target Molecule Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development. The use of chiral building blocks like this compound is a key strategy to achieve this goal, often referred to as a "chiral pool" approach. By incorporating this synthon, chemists can ensure that the critical stereocenter is correctly installed early in the synthetic sequence, avoiding the need for difficult and often inefficient chiral separations or resolutions later on.

The preparation of this compound itself is a critical step that requires precise stereochemical control. It is typically synthesized via the asymmetric reduction of its corresponding prochiral ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. chemicalbook.comsigmaaldrich.com This reduction can be accomplished using various methods, including enzymatic and chemo-catalytic approaches, which are designed to produce the desired (R)-enantiomer with high selectivity and yield.

For example, studies on the analogous, non-fluorinated compound, 3-chloro-1-phenyl-1-propanone, demonstrate that certain yeast reductases can convert the ketone to the corresponding (S)-alcohol with 100% conversion and an enantiomeric excess (e.e.) value of 100%. nih.gov This highlights the power of biocatalysis in generating highly pure chiral intermediates.

| Catalyst/Method | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |

| Yeast Reductase (YOL151W) | 3-chloro-1-phenyl-1-propanone | (S)-3-chloro-1-phenyl-1-propanol | 100% | 100% |

This table illustrates the asymmetric reduction of an analogous compound to demonstrate the synthetic principle for achieving high enantiopurity. nih.gov

Once obtained, this compound serves as a key intermediate for various target molecules. A primary application involves the reaction of the chloro group with various amines. This reaction produces chiral amino alcohols, a structural motif found in numerous biologically active compounds and pharmaceutical agents. evitachem.com The specific (R)-configuration of the alcohol and the presence of the 4-fluorophenyl group are crucial for the desired biological interactions of the final target molecule.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-3-chloro-1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGPYILQJAINSJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCl)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCCl)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Chloro 1 4 Fluorophenyl Propan 1 Ol

Biocatalytic and Enzymatic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to its high selectivity, mild reaction conditions, and environmentally friendly nature. jocpr.com Both isolated enzymes and whole-cell systems have been successfully employed for the production of (R)-3-chloro-1-(4-fluorophenyl)propan-1-ol.

Lipase-Catalyzed Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used method for separating racemic mixtures, where an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. jocpr.com Lipases are particularly versatile for this purpose in organic synthesis. jocpr.com

In this approach, a lipase (B570770) is used to selectively acylate one of the enantiomers in a racemic mixture of 3-chloro-1-(4-fluorophenyl)propan-1-ol (B2484406). The (R)-enantiomer is often the preferred substrate for many lipases, leading to the formation of (R)-3-chloro-1-(4-fluorophenyl)propyl acetate (B1210297), while the (S)-alcohol remains largely unreacted. The separation of the resulting ester from the unreacted alcohol can then be achieved by standard chromatographic techniques. The choice of acyl donor is crucial and can influence both the reaction rate and the enantioselectivity. Vinyl acetate is a commonly used acyl donor as it produces an enol leaving group that tautomerizes to acetaldehyde, driving the reaction forward.

| Acyl Donor | Enzyme | Key Findings |

| Vinyl Acetate | Lipase from Pseudomonas aeruginosa | Good conversion (C = 50.02%) and high enantiomeric excess (eeP = 98.91% and eeS = 99%) were achieved in 18 hours. researchgate.net |

| Para-chlorophenol acetate | Lipase CALB | Complete conversion to the (R)-ester with an ee value of 99.8% was observed after 12 hours. google.com |

Complementary to acylation, enzymatic hydrolysis can be employed for kinetic resolution. In this case, a racemic ester of 3-chloro-1-(4-fluorophenyl)propan-1-ol is subjected to hydrolysis by a lipase. The enzyme selectively hydrolyzes one of the enantiomeric esters, typically the (R)-ester, to yield the corresponding (R)-alcohol, leaving the (S)-ester unreacted. The subsequent separation of the alcohol and the remaining ester affords the desired enantiomerically pure alcohol. A patent describes the hydrolysis of (R)-(+)-3-chloro-1-phenylpropan-1-ol ester using LiOH in an alcohol-water mixture to obtain the final product with a yield of 92.1% and an ee value of 99.5%. google.com

The choice of lipase is a critical parameter that significantly impacts the efficiency and selectivity of the kinetic resolution. Different lipases exhibit varying degrees of enantioselectivity towards specific substrates.

Pseudomonas Lipases : Lipases from Pseudomonas species, such as Pseudomonas aeruginosa and Pseudomonas fluorescens, have demonstrated high enantioselectivity in the resolution of related chloro-alcohols. For instance, Pseudomonas aeruginosa lipase (PAL) has been used for the transesterification of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol, achieving excellent conversion and enantiomeric excess. researchgate.net

Candida Lipases : Lipases from Candida species are also widely used. Candida rugosa lipase is known for its broad substrate specificity. Candida antarctica lipase B (CALB) is a particularly effective and widely used biocatalyst for the resolution of a variety of chiral alcohols, often exhibiting high enantioselectivity and stability in organic solvents. google.com

| Lipase Source | Substrate | Key Findings |

| Pseudomonas aeruginosa MTCC 5113 (PAL) | (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol | Optimal conditions: 30 mM substrate, 30 mg/mL PAL, toluene:[BMIM][BF4] (70:30) solvent, vinyl acetate acyl donor, 30 °C, 18 h. Resulted in 50.02% conversion, 98.91% eeP, and 99% eeS. researchgate.net |

| Candida antarctica lipase B (CALB) | 3-chloro-1-phenylpropan-1-ol (B142418) | Used as a catalyst in dynamic kinetic resolution with a 4-chlorophenol (B41353) ester as the acyl donor to produce the (R)-ester with >99% optical purity. google.com |

Whole-Cell Mediated Asymmetric Reduction of Prochiral Ketones

An alternative and highly efficient strategy for producing enantiomerically pure alcohols is the asymmetric reduction of the corresponding prochiral ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. This method can potentially achieve a theoretical yield of 100% for the desired enantiomer. Whole-cell biocatalysts, such as yeasts and bacteria, are often employed as they contain the necessary reductases and cofactor regeneration systems.

The success of the asymmetric reduction heavily relies on the selection of a suitable biocatalyst. A screening process is typically conducted to identify microorganisms or isolated enzymes that exhibit high activity and stereoselectivity for the target ketone.

Saccharomyces cerevisiae (Baker's Yeast) : Baker's yeast is a readily available, inexpensive, and commonly used biocatalyst for the asymmetric reduction of ketones. It contains a variety of reductases that can catalyze the reduction of a broad range of substrates.

Candida utilis : Immobilized cells of Candida utilis have been effectively used for the asymmetric reduction of 3-chloropropiophenone, achieving high enantiomeric excess (99.5%) and a good yield (85%). nih.gov Preheating the immobilized cells was found to enhance the reaction's performance. nih.gov

Escherichia coli Reductases : Recombinant E. coli expressing specific ketoreductases (KREDs) is a powerful approach. This allows for the overexpression of an enzyme with desired properties, such as high stereoselectivity and activity towards a specific substrate. For example, a ketoreductase from Scheffersomyces stipitis expressed in E. coli has been used for the efficient synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with excellent enantioselectivity (99.9% ee). researchgate.net

| Biocatalyst | Substrate | Key Findings |

| Immobilized Candida utilis | 3-chloropropiophenone | Preheating immobilized cells at 45°C for 50 min resulted in 99.5% ee and 85% yield. nih.gov |

| Ketoreductase from Scheffersomyces stipitis CBS 6045 (SsCR) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Exhibited high specific activity (65 U/mg) and excellent enantioselectivity (99.9% ee). researchgate.net |

Dynamic Kinetic Resolution Strategies

Dynamic Kinetic Resolution (DKR) is an advanced synthetic strategy that enables the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. mdpi.com This method overcomes the primary drawback of standard kinetic resolution, which has a maximum theoretical yield of 50% for the desired enantiomer. mdpi.com DKR achieves this by combining a rapid, in-situ racemization of the starting material with a highly enantioselective kinetic resolution step. nih.govprinceton.edu In the context of producing this compound, DKR would involve starting with the racemic alcohol and converting the entirety of the mixture into the desired R-enantiomer (or a derivative thereof).

A powerful and widely used DKR methodology is the chemoenzymatic approach, which pairs a metal-based racemization catalyst with an enzyme for the resolution step. nih.gov This "one-pot" process is highly efficient for the synthesis of chiral alcohols. nih.govnih.gov

The process operates through a synergistic cycle:

Enzymatic Resolution: A highly enantioselective enzyme, typically a lipase such as Candida antarctica Lipase B (CALB) or Burkholderia cepacia lipase, selectively acylates one enantiomer of the racemic alcohol. nih.govnih.gov For example, the lipase would selectively react with the (R)-alcohol in the presence of an acyl donor (like ethyl acetate) to form (R)-3-chloro-1-(4-fluorophenyl)propyl acetate.

In-Situ Racemization: Simultaneously, a transition metal catalyst racemizes the unreacted, slower-reacting (S)-alcohol. This racemization continuously replenishes the supply of the fast-reacting (R)-alcohol. nih.gov

Equilibrium Shift: As the (R)-enantiomer is consumed by the irreversible enzymatic acylation, the racemization equilibrium is constantly shifted, driving the conversion of the (S)-enantiomer into the (R)-enantiomer until, theoretically, the entire starting material is converted to the acylated R-product.

Ruthenium and iridium complexes are particularly effective racemization catalysts for secondary alcohols under conditions compatible with enzymatic activity. nih.govnih.gov Certain iridium complexes have shown especially high activity for the racemization of chlorohydrins, making them well-suited for this specific application. nih.gov

Table 2: Components of a Chemoenzymatic DKR System for Chiral Alcohols

| Component | Function | Example |

|---|---|---|

| Substrate | Racemic secondary alcohol | (±)-3-chloro-1-(4-fluorophenyl)propan-1-ol |

| Enzyme (Biocatalyst) | Enantioselective acylation | Candida antarctica Lipase B (CALB) |

| Racemization Catalyst | In-situ racemization of the unreactive enantiomer | Ruthenium or Iridium "piano-stool" complex |

| Acyl Donor | Irreversibly converts the alcohol to an ester | Isopropenyl acetate, Ethyl acetate |

| Solvent | Provides a suitable medium for both catalysts | Toluene, Hexane |

Chemo-Catalytic Asymmetric Synthesis

Asymmetric Reduction of 3-Chloro-1-(4-fluorophenyl)propan-1-one Precursor

Direct asymmetric reduction of the prochiral ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one, is a highly efficient and atom-economical route to the target chiral alcohol. This approach utilizes a small amount of a chiral catalyst to stereoselectively deliver a hydride to one face of the ketone, producing the desired enantiomer in high excess.

A variety of chiral catalysts have been developed for the asymmetric reduction of prochiral ketones.

Corey-Bakshi-Shibata (CBS) Catalysts: The CBS reduction is a well-established and reliable method for the enantioselective reduction of ketones. alfa-chemistry.comyoutube.com The catalyst is a chiral oxazaborolidine, typically derived from the amino acid proline. wikipedia.org In the presence of a borane (B79455) source (e.g., BH₃·SMe₂ or BH₃·THF), the catalyst coordinates to the ketone's carbonyl oxygen. alfa-chemistry.com This coordination activates the ketone and orients it in space such that the borane delivers a hydride to a specific face (re or si), leading to a predictable stereochemical outcome with high enantiomeric excess (e.e.). youtube.com Research on the closely related substrate, β-chloro-propiophenone, demonstrated that the CBS method could produce the corresponding chiral alcohol with an e.e. of 97%. researchgate.net

Transition Metal Complexes: Chiral complexes of ruthenium, rhodium, and iridium are highly effective for asymmetric transfer hydrogenation or asymmetric hydrogenation. google.com In asymmetric transfer hydrogenation, a hydrogen source like isopropanol (B130326) or formic acid is used, while asymmetric hydrogenation employs high-pressure hydrogen gas. The metal center is coordinated to a chiral ligand, often a diphosphine or a diamine, which creates a chiral environment that directs the reduction. Studies on the asymmetric hydrogenation of β-chloro-propiophenone using supported iron-based chiral catalysts have reported excellent results, demonstrating the viability of this approach for halogenated propiophenones. ccsenet.org

Table 3: Performance of Catalysts in the Asymmetric Reduction of β-Chloro-propiophenone

| Catalyst Type | Hydrogen Source | Temperature (°C) | Pressure (MPa) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|---|

| CBS Catalyst / Borane | BH₃ | - | - | High | 97 | researchgate.net |

A premier class of catalysts for the asymmetric hydrogenation of aryl alkyl ketones consists of ruthenium complexes bearing atropisomeric C₂-symmetric diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). google.com These ligands possess axial chirality, which creates a highly effective and well-defined chiral pocket around the ruthenium center.

The mechanism involves the coordination of the ketone to the [Ru(BINAP)] complex. Hydrogen gas then adds to the metal, and a subsequent transfer of two hydrides to the carbonyl group occurs through a six-membered pericyclic transition state. The stereochemical outcome is dictated by the specific conformation of the chiral ligand, which favors the approach of the ketone from one direction over the other. This methodology is known for its high enantioselectivity, often achieving e.e. values of up to 99% for various aryl alkyl ketones. google.com The catalyst system often includes a chiral diamine ligand in addition to the diphosphine, further enhancing selectivity and activity. google.com

Hydrogen Donor Systems in Asymmetric Reductions

Asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one, is a prominent method for the synthesis of this compound. This reaction typically employs a chiral catalyst, most notably a Noyori-type ruthenium complex, in the presence of a hydrogen donor. The choice of the hydrogen donor is critical as it can significantly influence the reaction's efficiency, yield, and enantioselectivity. The most commonly utilized hydrogen donor systems are isopropanol in the presence of a base and a formic acid/triethylamine (B128534) azeotropic mixture.

The mechanism of ATH with Noyori-Ikariya catalysts involves the formation of a ruthenium hydride species from the hydrogen donor. liv.ac.uk This hydride is then transferred to the ketone's carbonyl group via a six-membered ring transition state, leading to the formation of the chiral alcohol. liv.ac.uk The enantioselectivity is governed by the specific interactions between the chiral ligand of the catalyst and the substrate.

While specific comparative studies on hydrogen donor systems for the synthesis of this compound are not extensively detailed in publicly available literature, the general principles of ATH allow for an understanding of how these systems function. Isopropanol, a secondary alcohol, acts as a hydrogen source by being oxidized to acetone. This reaction is reversible, which can sometimes affect conversion rates. The formic acid/triethylamine mixture provides an irreversible source of hydrogen, as the oxidation product, carbon dioxide, is a stable gas that exits the reaction equilibrium. The ratio of formic acid to triethylamine can also be fine-tuned to optimize the reaction conditions. nih.gov

Below is a representative table illustrating the typical components and conditions for these reactions, based on general knowledge of Noyori-type ATH reactions.

Table 1: Comparison of Hydrogen Donor Systems in Asymmetric Transfer Hydrogenation

| Catalyst System | Hydrogen Donor | Base/Additive | Solvent | Typical Conditions |

|---|---|---|---|---|

| (R,R)-RuCl[(p-cymene)TsDPEN] | Isopropanol | Potassium Hydroxide | Isopropanol | Room temperature to mild heating |

| (R,R)-RuCl[(p-cymene)TsDPEN] | Formic Acid/Triethylamine | None (part of donor system) | Aprotic solvent (e.g., Dichloromethane) | Room temperature |

Other Stereoselective Chemical Transformations

Beyond asymmetric reduction of the corresponding ketone, other stereoselective methods can be employed to obtain this compound. One of the most effective of these is enzymatic kinetic resolution of the racemic alcohol.

Kinetic resolution separates enantiomers of a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org In the context of producing this compound, this typically involves the enantioselective acylation of the racemic alcohol, catalyzed by a lipase.

A relevant example is the dynamic kinetic resolution of the analogous non-fluorinated compound, (R)-(+)-3-chloro-1-phenylpropan-1-ol. A patent describes a process using lipase CALB (from Candida antarctica lipase B) as the biocatalyst for the resolution. google.com In this process, the lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. The process is "dynamic" because it incorporates a racemization catalyst (an acidic resin) that continuously converts the unreactive (S)-enantiomer back into the racemic mixture, theoretically allowing for a 100% yield of the desired (R)-product. google.com The acyl donor in this patented example is a 4-chlorophenol ester. Following the enzymatic resolution, a simple hydrolysis step yields the final (R)-alcohol. google.com

This methodology is highly adaptable, and similar conditions are expected to be effective for the fluorinated analogue.

Table 2: Enzymatic Kinetic Resolution of 3-chloro-1-arylpropan-1-ol Analogues

| Substrate | Biocatalyst | Acyl Donor | Racemization Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Racemic 3-chloro-1-phenylpropan-1-ol | Lipase CALB | 4-chlorophenol ester | Acidic Resin | (R)-(+)-3-chloro-1-phenylpropan-1-ol ester | >99% |

This chemoenzymatic approach offers a powerful and highly stereoselective alternative to direct asymmetric synthesis, often resulting in products with excellent optical purity.

Chemical Transformations and Derivatizations of R 3 Chloro 1 4 Fluorophenyl Propan 1 Ol

Conversion to Chiral Esters and Hydrolysis

The hydroxyl group of (R)-3-chloro-1-(4-fluorophenyl)propan-1-ol can readily undergo esterification to form chiral esters. This transformation is not only a common method for protecting the alcohol functionality but also plays a crucial role in enzymatic kinetic resolutions.

In one established approach, an enantiomeric mixture of a 3-chloro-1-(substituted)-phenyl-1-propyl ester is subjected to asymmetric hydrolysis using an enzyme, such as a lipase (B570770). google.com This enzymatic process selectively hydrolyzes one enantiomer of the ester, yielding an optically active alcohol and the unreacted ester of the opposite configuration. Conversely, the optically pure alcohol can be esterified through conventional methods, for instance, by reacting it with an acid chloride to produce the corresponding ester. google.com This process is valuable for creating derivatives with different physical properties, which can aid in purification processes like distillation. google.com

For example, the dynamic kinetic resolution of racemic 3-chloro-1-phenylpropan-1-ol (B142418) has been achieved using a lipase catalyst in the presence of an acyl donor to produce the (R)-ester, which is then hydrolyzed to the desired (R)-alcohol.

Table 1: Esterification and Hydrolysis Reactions

Nucleophilic Substitution Reactions of the Chloro Group

The primary chloroalkane moiety in this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. These reactions typically proceed via an S\textsubscript{N}2 mechanism, where a nucleophile displaces the chloride ion. anaxlab.com

Common nucleophiles such as hydroxide, alkoxides, cyanide, and amines can be employed to replace the chlorine atom. anaxlab.com For instance, reaction with ammonia (B1221849) or a primary amine can introduce a nitrogen-containing group, which is a key step in the synthesis of many pharmaceutical agents. anaxlab.com The reaction with sodium cyanide introduces a nitrile group, which serves as a versatile synthetic handle that can be further hydrolyzed to a carboxylic acid or reduced to an amine, thereby extending the carbon chain.

The reactivity in these substitution reactions is dependent on the strength of the carbon-halogen bond. anaxlab.com While the specific reaction conditions can be tailored, heating the substrate with the nucleophile, often in a suitable solvent, is generally required to facilitate the transformation. anaxlab.com

Table 2: Nucleophilic Substitution Reactions

Stereospecific Cyclization for Heterocycle Formation

The 1,3-relationship between the hydroxyl and chloro groups in this compound makes it an ideal precursor for stereospecific intramolecular cyclization reactions to form four-membered heterocyclic rings known as oxetanes. magtech.com.cnnih.gov This transformation is typically achieved via an intramolecular Williamson ether synthesis.

The reaction is promoted by a base, which deprotonates the alcohol to form an alkoxide. The resulting nucleophilic oxygen then attacks the carbon atom bearing the chlorine, displacing the chloride ion and closing the ring. nih.gov This cyclization occurs with inversion of configuration at the carbon bearing the leaving group, but since the stereocenter in the starting material is the alcohol-bearing carbon, its configuration is retained in the final oxetane (B1205548) product. The synthesis of oxetanes is of significant interest in medicinal chemistry as they are considered valuable structural motifs in drug design. magtech.com.cnnih.gov

Table 3: Stereospecific Cyclization

Further Functional Group Interconversions

Beyond the reactions at the hydroxyl and chloro centers, other functional group interconversions can be performed. A primary example is the oxidation of the secondary alcohol to a ketone. This reaction converts this compound into 3-chloro-1-(4-fluorophenyl)propan-1-one. It is important to note that this transformation removes the chiral center of the molecule.

A variety of oxidizing agents can be used for this purpose, ranging from chromium-based reagents like chromic acid (prepared from CrO₃ and sulfuric acid) or pyridinium (B92312) chlorochromate (PCC), to other systems like potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org PCC is known as a milder reagent that effectively oxidizes secondary alcohols to ketones without causing further unwanted reactions. libretexts.org The choice of reagent can be critical to ensure high yields and avoid side products.

Table 4: Functional Group Interconversion

Applications in Asymmetric Synthesis and Chiral Building Block Utility

Role as an Enantiopure Intermediate in the Synthesis of Complex Chiral Molecules

(R)-3-chloro-1-(4-fluorophenyl)propan-1-ol is a key enantiopure intermediate utilized in the synthesis of complex chiral molecules where the stereochemistry of the final product is critical for its function. The "chiral pool"—the collection of readily available, enantiomerically pure natural products and their derivatives—is a cornerstone of asymmetric synthesis, and specialized building blocks like this compound expand that pool significantly. enamine.net

The primary application of this chiral alcohol is in the construction of active pharmaceutical ingredients (APIs). The presence of the hydroxyl group at a stereogenic center allows for the creation of specific stereoisomers of drug molecules. For instance, it is a logical precursor for the synthesis of fluorinated antidepressants. The (R)-configuration of the alcohol directly translates to the desired stereochemistry in the final drug, obviating the need for difficult chiral separations of the final product. Many modern synthetic routes rely on securing the correct chirality early in the process, and intermediates like this compound are designed for this purpose.

Synthetic Pathways to Optically Active Pharmaceutical Intermediates

The utility of this compound is most evident in its role in multi-step pathways to create optically active pharmaceutical intermediates. Chiral γ-amino alcohols are prevalent structures in many pharmaceuticals, and this compound is an excellent precursor to such molecules. researchgate.net

A common pathway begins with the asymmetric reduction of the corresponding prochiral ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. This reduction establishes the critical (R)-stereocenter at the alcohol. Various asymmetric catalysis methods, including the use of chiral catalysts like those based on oxazaborolidine (CBS reduction), can achieve this transformation with high enantioselectivity. researchgate.net

Table 1: Asymmetric Synthesis of Chiral Halohydrins This table presents a representative method for the synthesis of a related chiral chlorohydrin, illustrating a common industrial approach.

| Precursor | Catalyst/Reducing Agent | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| 3-chloropropiophenone | (+)-Diisopinocampheylchloroborane ((+)-DIP-Cl) | (S)-3-chloro-1-phenyl-1-propanol | High | Not specified |

| 3-chloropropiophenone | α-pinene chiral borane (B79455) | (R)-(+)-3-chloro-1-phenyl-1-propanol | >99% | High |

Once the chiral alcohol this compound is obtained, the chlorine atom serves as a leaving group for nucleophilic substitution. A common subsequent step is the reaction with an amine, such as methylamine, to form a γ-amino alcohol intermediate. This transformation is a key step in the synthesis of compounds like (R)-Fluoxetine. acs.orgsemanticscholar.org The resulting amino alcohol retains the (R)-chirality established in the reduction step. This intermediate can then be further modified, for example, through an etherification reaction, to yield the final API. nih.gov

Table 2: Conversion to a Key Pharmaceutical Intermediate

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methylamine (CH₃NH₂) | (R)-3-(methylamino)-1-(4-fluorophenyl)propan-1-ol | Nucleophilic Substitution |

This two-step sequence—asymmetric reduction followed by amination—is a robust and efficient strategy for producing key chiral intermediates for a range of fluorinated pharmaceuticals.

Precursor in the Development of Chiral Agrochemicals

The incorporation of fluorine and the use of single enantiomers are significant trends in the modern agrochemical industry. rhhz.netnih.govnih.gov Fluorine-containing groups can enhance the biological activity, metabolic stability, and lipophilicity of a compound, leading to more effective and targeted pesticides and herbicides. researchgate.net Furthermore, using a single, active enantiomer instead of a racemic mixture can reduce the required application rate and minimize off-target environmental effects. nih.gov

While the non-fluorinated analog, (R)-(+)-3-chloro-1-phenylpropan-1-ol, has been noted as an efficient phytoalexin (an antimicrobial substance produced by plants in response to stress), specific, documented applications of this compound in the synthesis of commercial or developmental agrochemicals are not prominent in the reviewed literature. google.com However, given its structural features—a chiral alcohol backbone and a fluorinated aromatic ring—it represents the type of building block that agrochemical researchers utilize to create new, potent, and stereochemically pure active ingredients.

Contributions to the Synthesis of Chiral Ligands and Catalysts

Chiral alcohols are fundamental precursors in the synthesis of a wide array of chiral ligands and organocatalysts used in asymmetric catalysis. These ligands are often used in combination with metals to create catalysts that can induce chirality in a reaction, producing one enantiomer of a product in high excess. Organocatalysis, which uses small organic molecules as catalysts, also frequently employs structures derived from chiral alcohols.

The transformation of the hydroxyl group of a chiral alcohol into other functional groups (e.g., ethers, amines, phosphines) allows for the construction of bidentate or polydentate ligands. The stereocenter of the original alcohol serves to create a specific three-dimensional chiral environment around the catalytic center. Despite the potential of this compound as a starting material for such syntheses, specific examples of its use to create widely adopted chiral ligands or catalysts are not extensively documented in the available research. The development of new catalysts is a continuous area of research, and chiral building blocks like this remain potential candidates for the creation of novel catalytic systems.

Analytical and Characterization Methodologies in Academic Research

Determination of Enantiomeric Purity

Establishing the enantiomeric purity is critical for a chiral compound. This is typically quantified as either enantiomeric excess (ee) or enantiomeric ratio (er), determined by chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral substance. nih.gov The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). bgb-analytik.com For compounds structurally similar to (R)-3-chloro-1-(4-fluorophenyl)propan-1-ol, polysaccharide-based CSPs are widely utilized due to their broad applicability. windows.net

These CSPs, often derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support, form transient diastereomeric complexes with the enantiomers. nih.govbgb-analytik.com The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. bgb-analytik.com Commonly used columns include those with selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). researchgate.netnih.gov

The mobile phase in chiral HPLC typically consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol (B130326) or ethanol. researchgate.netccsenet.org The precise ratio is optimized to achieve the best resolution. researchgate.net The development of a successful separation method often requires screening multiple columns and mobile phase compositions to find the conditions that provide adequate resolution, which is generally considered to be an alpha (α) value greater than 1.1. bgb-analytik.com

Table 1: Representative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Description | Common Application Details |

|---|---|---|

| Stationary Phase (Column) | Chiral Stationary Phase (CSP) based on polysaccharide derivatives. | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H); Amylose tris(3,5-dimethylphenylcarbamate). researchgate.netnih.gov |

| Mobile Phase | Typically a mixture of a hydrocarbon and an alcohol (Normal Phase). | n-Hexane and Isopropanol (e.g., 80:20 v/v). researchgate.net |

| Detection | Ultraviolet (UV) detector set at a wavelength where the analyte absorbs. | 254 nm is a common wavelength for aromatic compounds. researchgate.net |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically in the range of 0.5 - 1.0 mL/min. researchgate.net |

| Quantification | Calculation based on the peak areas of the two enantiomers. | ee (%) = [([R] - [S]) / ([R] + [S])] x 100 |

Chiral Gas Chromatography (GC) is another powerful technique for the separation and analysis of enantiomers, particularly for volatile compounds. gcms.cz Due to their identical physical properties, enantiomers cannot be separated on standard achiral GC columns. wisc.edu Chiral GC utilizes columns with a CSP, often based on derivatized cyclodextrins, which are macromolecules that can form inclusion complexes with the analytes. gcms.cz

The separation mechanism involves the formation of diastereomeric host-guest complexes with differing stabilities, leading to different retention times for the enantiomers. The enantiomeric ratio (er) is determined by comparing the integrated peak areas of the two separated enantiomers. Research on the closely related compound (S)-3-chloro-1-phenyl-propan-1-ol has shown that chiral GC can effectively determine enantiomeric purity, with reported e.e. values reaching 90%. ccsenet.org

Optimization of GC parameters is crucial for achieving good resolution. This includes adjusting the temperature ramp rate and the carrier gas linear velocity. gcms.cz For many chiral separations, hydrogen is used as the carrier gas, and optimal linear velocities can be around 80 cm/sec to maximize separation. gcms.cz

Table 2: Typical Chiral GC Conditions for Enantiomeric Ratio Analysis

| Parameter | Description | Example Condition |

|---|---|---|

| Stationary Phase (Column) | Capillary column coated with a chiral selector. | Derivatized β-cyclodextrin (e.g., Rt-βDEX). gcms.cz |

| Carrier Gas | Inert gas to carry the sample through the column. | Helium or Hydrogen. gcms.czwisc.edu |

| Oven Program | Controlled heating sequence to elute compounds. | Initial temp 40-60°C, ramp at 2-3°C/min to 200°C. gcms.czwisc.edu |

| Injector Temperature | Temperature at which the sample is vaporized. | 250°C. wisc.edu |

| Detector | Device to detect compounds as they elute. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). ccsenet.org |

| Quantification | Calculation based on the peak areas of the two enantiomers. | er = Area(R) / Area(S) |

Absolute Configuration Determination

While chromatography can separate enantiomers, it does not inherently identify the absolute configuration (R or S) of each peak. Chiroptical spectroscopic methods, combined with theoretical calculations, are employed for this purpose.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This differential absorption provides a unique spectral fingerprint that is highly sensitive to the molecule's three-dimensional structure, making it a definitive method for determining absolute configuration. nih.gov The experimental VCD spectrum is recorded for the enantiomerically pure or enriched sample dissolved in a suitable solvent, such as deuterated chloroform (B151607) (CDCl3). nih.gov The resulting spectrum consists of positive and negative bands corresponding to the vibrational modes of the molecule.

The assignment of the absolute configuration from a VCD spectrum is achieved by comparing the experimental spectrum to a theoretically predicted spectrum. researchgate.net This involves performing quantum chemical calculations, typically using Density Functional Theory (DFT), for one of the enantiomers (e.g., the R-enantiomer). nih.gov

The process involves first identifying the low-energy conformers of the molecule through a conformational search. Then, for each stable conformer, the vibrational frequencies and VCD rotational strengths are calculated using a suitable level of theory, such as the B3LYP functional with a 6-31G* basis set. nih.gov A population-weighted average of the theoretical spectra of all conformers is then generated. Excellent agreement between the experimental VCD spectrum and the calculated spectrum for the (R)-enantiomer provides unambiguous confirmation that the sample has the R absolute configuration. nih.gov

Spectroscopic Methods for Structural Elucidation within a Research Context (e.g., NMR for specific stereochemical aspects)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy confirms the presence and connectivity of protons in the molecule. For this compound, the spectrum shows distinct signals for the aromatic protons on the fluorophenyl ring, the methine proton (CH-OH), and the two sets of diastereotopic methylene (B1212753) protons of the chloropropyl chain. chemicalbook.com The integration of these signals corresponds to the number of protons in each environment. docbrown.info

¹³C NMR spectroscopy provides information about the carbon skeleton, with each unique carbon atom giving a distinct signal. docbrown.info Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu

In the context of stereochemistry, the two protons on the carbon adjacent to the chiral center (C2) are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence can lead to distinct chemical shifts and coupling constants in a high-resolution ¹H NMR spectrum, providing valuable, albeit often complex, information about the local stereochemical environment.

Table 3: ¹H NMR Spectral Data for 3-chloro-1-(4-fluorophenyl)propan-1-ol (B2484406) Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.40-7.31 | m (multiplet) | 2 aromatic protons (ortho to C-OH) | |

| 7.13-7.01 | m (multiplet) | 2 aromatic protons (meta to C-OH) | |

| 4.97 | dt (doublet of triplets) | J = 8.4, 4.1 | CH-OH |

| 3.76 | ddd (doublet of doublet of doublets) | J = 10.9, 8.3, 5.5 | 1 proton of CH₂-Cl |

| 3.57 | dt (doublet of triplets) | J = 11.0, 5.9 | 1 proton of CH₂-Cl |

| 2.24 | ddt (doublet of doublet of triplets) | J = 14.4, 8.5, 5.7 | 1 proton of -CH₂-CH₂Cl |

| 2.14-2.02 | m (multiplet) | 1 proton of -CH₂-CH₂Cl and OH proton |

Data sourced from patent literature. chemicalbook.com

Q & A

Q. What are the common synthetic routes for preparing (R)-3-chloro-1-(4-fluorophenyl)propan-1-ol, and how does the choice of reducing agent affect the reaction outcome?

The synthesis typically involves two key steps: (1) introduction of the 4-fluorophenyl group and (2) enantioselective reduction of a ketone intermediate. For the reduction step, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) under controlled temperatures (0–25°C) can yield the alcohol. However, these agents lack enantioselectivity, necessitating chiral resolution. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure offers scalability but requires careful optimization to avoid over-reduction or racemization .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the stereochemistry (R-configuration) and substituent positions. The fluorine atom in the 4-fluorophenyl group causes distinct splitting patterns in ¹H NMR.

- ¹⁹F NMR : Specifically identifies the fluorine environment, confirming substitution on the phenyl ring.

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 216.6).

- Chiral HPLC : Essential for determining enantiomeric excess (ee) using columns like Chiralpak AD-H or OD-H .

Q. How does the 4-fluorophenyl group influence the physical properties of this compound compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom increases the compound’s polarity, raising its boiling point (~250°C vs. ~230°C for non-fluorinated analogs) and reducing solubility in non-polar solvents. It also stabilizes intermediates in nucleophilic substitutions via resonance effects, as seen in derivatives like 3,3-difluoro-1-(4-fluorophenyl)propan-1-ol .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using biocatalytic methods?

Alcohol dehydrogenases (ADHs) from Thermoanaerobacter species or engineered E. coli strains enable asymmetric reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one. For example, recombinant ADH CR2 achieves >99% ee under optimized conditions (pH 7.5, 30°C, NADPH cofactor). Co-factor regeneration systems (e.g., glucose dehydrogenase) improve efficiency. This method avoids racemization and simplifies downstream purification .

Q. What computational methods are used to predict the reactivity of the chloro and hydroxyl groups during nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. The hydroxyl group’s acidity (pKa ~12–14) and steric hindrance from the fluorophenyl group favor substitution at the chloro position. Molecular docking studies further elucidate interactions with biological targets, such as enzymes or receptors .

Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) when using different chiral catalysts?

Contradictions often arise from:

- Catalyst source : Enzymatic methods (e.g., ADHs) typically yield higher ee (>98%) than metal-based catalysts (e.g., BINAP-Ru complexes, 80–90% ee).

- Reaction monitoring : In-line FTIR or polarimetry ensures real-time ee tracking.

- Analytical validation : Cross-verification using chiral HPLC and optical rotation measurements minimizes errors. For example, conflicting ee values from UV-detector calibration in HPLC require recalibration with pure enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.